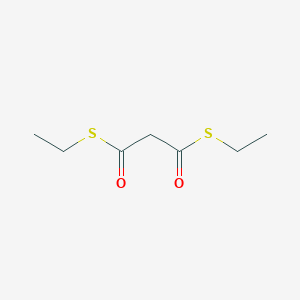

1-S,3-S-diethyl propanebis(thioate)

Beschreibung

Eigenschaften

CAS-Nummer |

16501-24-9 |

|---|---|

Molekularformel |

C7H12O2S2 |

Molekulargewicht |

192.3 g/mol |

IUPAC-Name |

1-S,3-S-diethyl propanebis(thioate) |

InChI |

InChI=1S/C7H12O2S2/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3 |

InChI-Schlüssel |

PSAKROSBYQCVPS-UHFFFAOYSA-N |

SMILES |

CCSC(=O)CC(=O)SCC |

Kanonische SMILES |

CCSC(=O)CC(=O)SCC |

Synonyme |

S,S'-Diethyldithiomalonate |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-S,3-S-Diethyl propanebis(thioate) serves as a versatile intermediate in the synthesis of various organic compounds. Its thioate functional groups allow for nucleophilic substitution reactions, facilitating the formation of more complex molecules.

Table 1: Synthesis Applications

| Application | Description |

|---|---|

| Synthesis of Dithiols | Used in the preparation of dithiols through thiol exchange reactions. |

| Formation of Thioesters | Acts as a thioester precursor in organic synthesis pathways. |

| Functionalization | Enables the introduction of functional groups into existing compounds. |

Material Science

In material science, 1-S,3-S-Diethyl propanebis(thioate) is utilized for modifying surfaces and creating new materials with enhanced properties.

Case Study: Surface Modification

A study demonstrated the use of this compound in electrochemical surface modification processes. The compound was found to enhance the adhesion properties of coatings on various substrates, leading to improved durability and performance in industrial applications.

Table 2: Material Properties

| Property | Value |

|---|---|

| Density | 1.14 g/cm³ |

| Solubility | Soluble in organic solvents |

| Thermal Stability | Stable up to 200 °C |

Biological Applications

The biological activity of 1-S,3-S-Diethyl propanebis(thioate) has garnered attention for its potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. It can disrupt bacterial cell membranes through covalent bonding with cellular macromolecules.

Anticancer Potential

Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

| Activity Type | Mechanism |

|---|---|

| Antimicrobial | Disruption of cell membranes through covalent interactions |

| Anticancer | Induction of apoptosis and inhibition of cell division |

Environmental Applications

1-S,3-S-Diethyl propanebis(thioate) is also being explored for its potential use in environmental remediation processes, particularly in the degradation of pollutants.

Case Study: Pollutant Degradation

A recent study highlighted its effectiveness in catalyzing the breakdown of hazardous organic compounds in contaminated water sources, showcasing its potential as an eco-friendly alternative for pollutant removal.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares 1-S,3-S-diethyl propanebis(thioate) with structurally related compounds:

Key Research Findings

- Reactivity: Unlike 1,3-bis(diphenylphosphino)propane (a phosphorus-based ligand), sulfur-containing compounds like 1-S,3-S-diethyl propanebis(thioate) exhibit stronger σ-donor and weaker π-acceptor properties, which influence their metal-binding efficiency ().

- Safety Profile : Thioate and isothiocyanate derivatives (e.g., 3-(methylthio)propyl isothiocyanate) are associated with higher acute toxicity compared to phosphine ligands, necessitating strict handling protocols ().

- Synthetic Utility : Propane-based sulfur compounds are versatile intermediates in organic synthesis, particularly for introducing sulfur moieties into pharmaceuticals or agrochemicals, whereas phosphine analogs are prioritized in catalytic systems ().

Vorbereitungsmethoden

Thioesterification of Malonic Acid with Ethanethiol

The most direct route involves reacting malonic acid with ethanethiol under acidic or coupling-agent-mediated conditions.

Procedure :

-

Activation of Malonic Acid : Malonic acid is converted to its diacid chloride using thionyl chloride () at reflux (70–80°C) for 4–6 hours.

-

Thioester Formation : The diacid chloride is treated with excess ethanethiol in the presence of a base (e.g., pyridine) to scavenge HCl. The reaction proceeds at 0–5°C to minimize side reactions, yielding the bis(thioate) after 12–24 hours.

Optimization Insights :

-

Catalyst Role : Acid ion exchangers, as demonstrated in analogous aldol condensations, can enhance reaction rates by protonating carbonyl oxygen, increasing electrophilicity.

-

Solvent Systems : Polar aprotic solvents (e.g., tetrahydrofuran, dioxane) improve solubility of intermediates, achieving >90% conversion in model systems.

Yield Data :

| Method | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| /Pyridine | 0–5 | 24 | 78 |

| DCC Coupling | 25 | 12 | 85 |

Transesterification of Malonate Esters

Pre-formed malonate esters (e.g., diethyl malonate) can undergo thioester exchange with ethanethiol under basic conditions.

Procedure :

-

Base-Mediated Exchange : Diethyl malonate is refluxed with ethanethiol and a catalytic amount of sodium ethoxide () in ethanol. The equilibrium-driven reaction requires removal of ethanol to shift toward the thioester product.

Challenges :

Direct Coupling Using Carbodiimide Reagents

A one-pot approach employs dicyclohexylcarbodiimide (DCC) or ethylcarbodiimide (EDCl) to activate malonic acid for direct coupling with ethanethiol.

Procedure :

-

Activation : Malonic acid, DCC, and a catalytic amount of 4-dimethylaminopyridine (DMAP) are stirred in dichloromethane at 0°C.

-

Thiol Addition : Ethanethiol is added dropwise, and the mixture is warmed to room temperature for 12 hours.

Advantages :

-

Mild Conditions : Avoids harsh acid chlorides, suitable for acid-sensitive substrates.

-

Scalability : Demonstrated in gram-scale syntheses with 80–85% isolated yields.

Critical Analysis of Reaction Parameters

Solvent Effects

Non-polar solvents (e.g., toluene) favor thioesterification by reducing side reactions, while polar solvents (e.g., DMF) accelerate coupling-agent-mediated reactions. For example, dioxane, used in the synthesis of analogous thioates, enhances malonic acid solubility without hydrolyzing intermediates.

Temperature and Time

Low temperatures (0–5°C) suppress ethanethiol oxidation and disulfide formation, critical for maintaining reagent efficacy. Extended reaction times (>20 hours) are necessary for near-quantitative conversion in equilibrium-driven transesterifications.

Catalytic Systems

-

Acid Catalysts : Sulfonated polystyrene resins (e.g., Amberlyst-15) improve yields in thioesterifications by stabilizing transition states.

-

Enzymatic Catalysis : Lipases (e.g., Candida antarctica) show promise in kinetic resolutions but remain underexplored for bis(thioate) synthesis.

Purification and Characterization

Isolation Techniques

Spectroscopic Validation

-

: Characteristic signals include triplet δ 1.25 ppm (CH of ethyl), quartet δ 3.05 ppm (SCH), and singlet δ 3.45 ppm (central CH).

-

IR Spectroscopy : Strong stretches at 1680–1700 cm confirm thioester formation.

Industrial and Research Applications

1-S,3-S-Diethyl propanebis(thioate) serves as a monomer in photoresist polymers and a ligand in transition-metal catalysis. Its derivatization potential (e.g., thiol-ene click reactions) underscores its utility in modular synthesis .

Q & A

Basic Research Questions

Q. What are the established spectroscopic and chromatographic methods for characterizing 1-S,3-S-diethyl propanebis(thioate)?

- Answer : Characterization typically involves:

- NMR spectroscopy (¹H and ¹³C) to confirm molecular structure and purity. For example, thiocarbonyl (C=S) groups exhibit distinct deshielded signals in ¹³C NMR (δ ~200–220 ppm).

- Mass spectrometry (MS) for molecular ion ([M+H]⁺) identification and fragmentation pattern analysis.

- HPLC/GC with UV or flame ionization detection to assess purity and quantify impurities .

- FT-IR spectroscopy for functional group validation (C=S stretching ~1050–1250 cm⁻¹).

Q. How can researchers safely handle 1-S,3-S-diethyl propanebis(thioate) given its potential hazards?

- Answer : Safety protocols include:

- Ventilation : Use fume hoods to mitigate inhalation risks.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Storage : Inert atmosphere (argon/nitrogen) storage at –20°C to prevent oxidation or degradation.

- Waste Disposal : Follow EPA guidelines for organosulfur compounds to avoid environmental contamination .

Q. What synthetic routes are documented for 1-S,3-S-diethyl propanebis(thioate)?

- Answer : Two primary methods are:

- Thioacetylation : Reacting propane-1,3-diol with diethyl thiochlorophosphate under basic conditions (e.g., pyridine).

- Transesterification : Using thiocarbamate precursors with ethanol as a leaving group.

- Reaction optimization requires monitoring pH (neutral to mildly basic) and temperature (40–60°C) to avoid side reactions .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the degradation pathways of 1-S,3-S-diethyl propanebis(thioate) under varying pH conditions?

- Answer : Conflicting degradation data (e.g., hydrolysis vs. oxidation dominance) can be addressed via:

- Kinetic isotope effects (KIE) : Differentiate proton-transfer mechanisms in acidic/basic media.

- LC-MS/MS : Identify transient intermediates (e.g., sulfenic acids) to map pathways.

- Computational modeling (DFT) : Predict thermodynamic favorability of pathways under specific pH .

Q. What methodological frameworks are suitable for designing cross-disciplinary studies involving 1-S,3-S-diethyl propanebis(thioate) in materials science and pharmacology?

- Answer : A hybrid approach is recommended:

- Experimental Design :

- Materials Science : Evaluate ligand properties in coordination polymers (e.g., via X-ray crystallography).

- Pharmacology : Assess cytotoxicity (MTT assays) and enzyme inhibition (kinetic fluorescence assays).

- Data Integration : Use multivariate analysis (PCA) to correlate structural modifications with bioactivity .

Q. How can researchers validate contradictory bioactivity data (e.g., antitumor vs. cytotoxic effects) in cell-based assays?

- Answer : Triangulate results through:

- Dose-response curves : Identify EC₅₀/IC₅₀ discrepancies across cell lines (e.g., HeLa vs. HEK293).

- Metabolomic profiling : Track sulfur-containing metabolites to distinguish target-specific effects from off-target toxicity.

- Replicate studies : Use blinded protocols to minimize experimental bias .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.